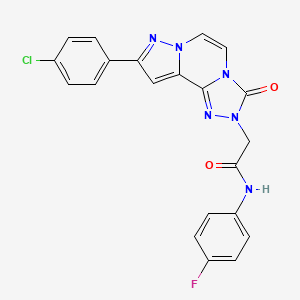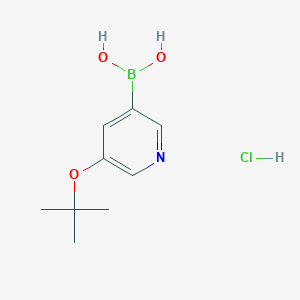
5-(tert-Butoxy)pyridin-3-boronsäure-HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride is a useful research compound. Its molecular formula is C9H15BClNO3 and its molecular weight is 231.48. The purity is usually 95%.
BenchChem offers high-quality 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(tert-Butoxy)pyridine-3-boronic acid hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura-Kupplung
Übersicht: Die Suzuki–Miyaura- (SM-)Kupplung ist eine weit verbreitete, übergangsmetallkatalysierte Reaktion zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen. Sie beinhaltet die Kreuzkupplung chemisch unterschiedlicher Fragmente unter Verwendung von Palladiumkatalysatoren. Der Erfolg der SM-Kupplung liegt in ihren milden Reaktionsbedingungen und der Toleranz gegenüber funktionellen Gruppen.
Rolle von 5-(tert-Butoxy)pyridin-3-boronsäure-HCl: Diese Verbindung dient als Organoboranreagenz in der SM-Kupplung. Ihre Eigenschaften wurden auf bestimmte SM-Kupplungsbedingungen zugeschnitten . Der Mechanismus beinhaltet oxidative Addition und Transmetallierung, wobei die Borgruppe auf Palladium übertragen wird.
Anwendungen::- Krebstherapie: Sie hat potenzielle Anwendungen in der Krebstherapie, einschließlich als PDK1- und Proteinkinase CK2-Inhibitoren .
Protodeboronierung
Übersicht: Die Protodeboronierung beinhaltet die Entfernung einer Borgruppe aus einem Boronsäureester. Sie hat Anwendungen in der organischen Synthese.
Rolle von this compound: Die Verbindung kann als Boronsäureester in Protodeboronierungsreaktionen dienen.
Anwendungen::Wirkmechanismus
Target of Action
The primary target of the compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The 5-(tert-Butoxy)pyridine-3-boronic acid-HCl interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
The compound 5-(tert-Butoxy)pyridine-3-boronic acid-HCl affects the Suzuki–Miyaura (SM) coupling pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The pharmacokinetics of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by its properties as an organoboron reagent . These reagents are known for their stability, ease of preparation, and environmental benignity . They have been tailored for application under specific SM coupling conditions .
Result of Action
The molecular and cellular effects of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl’s action are primarily seen in the formation of new carbon-carbon bonds . This is achieved through the Suzuki–Miyaura (SM) coupling reaction, which results in the formation of a new Pd–C bond .
Action Environment
The action, efficacy, and stability of 5-(tert-Butoxy)pyridine-3-boronic acid-HCl are influenced by several environmental factors . These include the sensitivity of boronic esters to hydrolysis under mild acidic or basic conditions, proteodeboronation, oxidation, and nucleophilic attack . The cost of arylboronic acids, which generally exceeds those of the reagents used for acetal and ketal formation, is also a factor .
Eigenschaften
IUPAC Name |
[5-[(2-methylpropan-2-yl)oxy]pyridin-3-yl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO3.ClH/c1-9(2,3)14-8-4-7(10(12)13)5-11-6-8;/h4-6,12-13H,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHQUZQNTJBNSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)OC(C)(C)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3-acetamidophenyl)-2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2484952.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2484953.png)
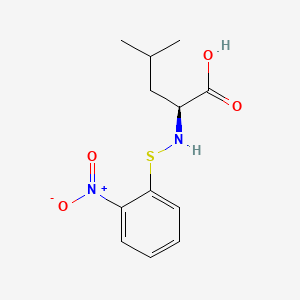
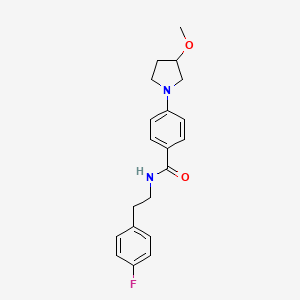
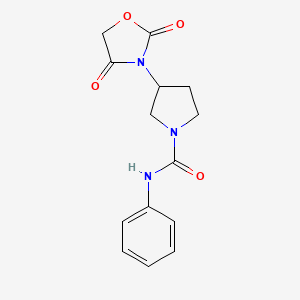
![1-(3-Chlorophenyl)-2-(2-(diethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2484962.png)
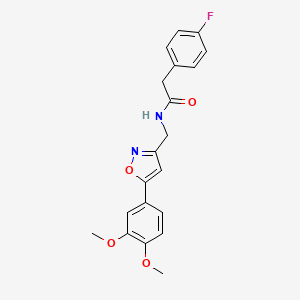
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2484964.png)
![2-(1-{[2-(morpholin-4-yl)ethyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B2484966.png)
![2-(3,7,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2484967.png)
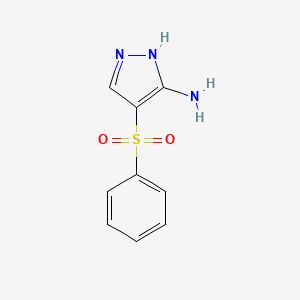
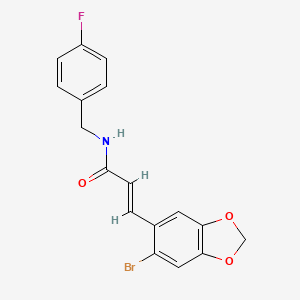
![9-cyclohexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2484971.png)
